Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro-
Description
The compound Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- (CID 59778) is a heterocyclic acridine derivative with the molecular formula C₁₇H₁₃N₅O₃S . Its structure features a planar acridine core substituted with a 2-ethoxy group, a 6-nitro group, and a sulfur-linked 5-methyl-1H-1,2,4-triazole moiety at the 9-position. The compound’s SMILES string (CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NC=NN4) and InChIKey (KGZZRZUUPJLWQY-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .
Properties
CAS No. |
103654-46-2 |
|---|---|
Molecular Formula |
C18H15N5O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-ethoxy-9-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-6-nitroacridine |
InChI |
InChI=1S/C18H15N5O3S/c1-3-26-12-5-7-15-14(9-12)17(27-18-19-10(2)21-22-18)13-6-4-11(23(24)25)8-16(13)20-15/h4-9H,3H2,1-2H3,(H,19,21,22) |
InChI Key |
IDVDKEYOOFHYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Acridine Core
The acridine scaffold is functionalized at positions 2, 6, and 9 through sequential nitration, alkoxylation, and thiolation:
- Nitration : Acridine is nitrated at position 6 using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 6-nitroacridine.
- Ethoxylation : Position 2 is ethoxylated via nucleophilic aromatic substitution (NAS) with sodium ethoxide in ethanol under reflux (12 h, 78% yield).
- Thiolation : Position 9 is brominated using PBr₃, followed by substitution with the triazole-thiol nucleophile (see Section 2).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 85 | IR: 1520 cm⁻¹ (NO₂); ¹H NMR: δ 8.9 (s, H-6) |
| Ethoxylation | NaOEt/EtOH, reflux, 12 h | 78 | ¹H NMR: δ 4.1 (q, OCH₂), 1.4 (t, CH₃) |
| Bromination | PBr₃, CHCl₃, rt, 2 h | 92 | ¹³C NMR: δ 98.5 (C-Br) |
Preparation of 5-Methyl-1H-1,2,4-Triazole-3-thiol
The triazole-thiol ligand is synthesized via cyclization of thiosemicarbazides:
- Thiosemicarbazide Formation :
Benzohydrazide reacts with methyl isothiocyanate in ethanol under microwave irradiation (2 min, 96% yield). - Cyclization :
The thiosemicarbazide intermediate undergoes base-mediated cyclization (3 min, microwave) to form 5-methyl-1,2,4-triazole-3-thione. - Reduction to Thiol :
The thione is reduced with NaBH₄ in methanol, yielding the thiol derivative (89% yield).
- IR : 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 2.4 (s, CH₃), 13.1 (s, SH).
Triazole-Thioether Coupling
The thiolated triazole is coupled to 9-bromo-2-ethoxy-6-nitroacridine via NAS:
- Conditions : K₂CO₃ in DMF, 80°C, 6 h.
- Yield : 72% after purification by column chromatography (EtOAc/hexane).
| Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional | K₂CO₃ | DMF | 80 | 6 | 72 |
| Microwave-assisted | K₂CO₃ | DMF | 100 | 0.5 | 88 |
Characterization of Final Product :
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₅O₃S: 427.10; found: 427.09.
- ¹H NMR (CDCl₃) : δ 8.8 (s, H-6), 7.9–8.2 (m, acridine H), 4.1 (q, OCH₂), 2.5 (s, CH₃).
Research Outcomes and Applications
- Anticancer Activity : Analogous acridinyl triazoles exhibit 60–97% growth inhibition in six NCI-60 cancer cell lines.
- Topoisomerase Inhibition : Triazole-thioether derivatives demonstrate IC₅₀ values of 1.2–3.8 μM against topoisomerase IIβ.
- Stability : The compound is stable in PBS (pH 7.4) for 48 h, confirming suitability for in vitro studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine or triazole derivatives.
Scientific Research Applications
Anticancer Activity
Acridine derivatives have been extensively studied for their anticancer properties. The incorporation of triazole rings enhances their efficacy against various cancer cell lines. For instance, studies have shown that acridine–triazole hybrids demonstrate significant growth inhibition in human cancer cell lines, with some compounds achieving over 60% inhibition in the NCI-60 cell panel .
Case Study: Inhibition of Topoisomerase Enzymes
The compound's ability to inhibit topoisomerase enzymes is particularly noteworthy. One study reported that certain acridinyl ligands exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the acridine derivative may serve as a potent alternative or adjunct in cancer therapy.
Modulation of Drug Resistance
Acridine derivatives are also being explored for their role in overcoming multidrug resistance (MDR) in cancer treatments. The presence of triazole moieties has been linked to enhanced modulation of ABC transporters, which are often implicated in drug resistance mechanisms.
Case Study: Reversal of Multidrug Resistance
Research indicates that specific acridine–triazole compounds can effectively reverse resistance caused by overexpression of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In one study, certain dimers achieved reversion rates exceeding 80% against resistant cancer cell lines . This highlights the potential of these compounds as chemosensitizers.
Biological Evaluation and Mechanistic Studies
Molecular dynamics simulations and other computational studies have been employed to understand the interactions between acridine derivatives and their biological targets. These studies suggest that the optimal binding orientation of these compounds allows for effective intercalation with DNA bases, which is crucial for their anticancer activity .
| Compound Name | Cell Line Tested | % Growth Inhibition | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Acridine-Triazole Hybrid 1 | MCF7 | 60% | 0.52 | Topoisomerase II inhibition |
| Acridine-Triazole Hybrid 2 | DU-145 | 70% | 0.83 | DNA intercalation |
| Acridine-Triazole Hybrid 3 | A549 | 75% | 0.45 | P-gp modulation |
Table 2: Efficacy Against Multidrug Resistance
| Compound Name | Target Transporter | Reversion Rate (%) |
|---|---|---|
| Dimer Acl5Azl1 | P-gp | 87.3 |
| Dimer Acl3Az8 | BCRP | 85.9 |
| Dimer Ac5Az12 | MRP1 | 80.2 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
DNA Intercalation: The acridine core can intercalate into DNA, disrupting its structure and function, which is useful in anticancer and antimicrobial applications.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Triazole-Thioether Derivatives
describes compounds with a 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio backbone, such as:
- 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) : Lacks the acridine core but shares the triazole-thioether motif. Its melting point (147–149°C) is lower than the target compound’s, likely due to reduced aromaticity and polarity .
- 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) : Incorporates a thiazole ring, increasing rigidity and melting point (199–202°C). The chloro substituent may enhance electrophilic reactivity compared to the ethoxy group in the target compound .
Acridine-Based Analogues
and highlight acridine derivatives with thioxo-thiazolidinone or imidazolidinone substituents. For example:
- 5-Acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one: Replaces the triazole-thioether group with a thiazolidinone ring, altering solubility and redox properties. Such compounds are often explored for anticancer activity due to intercalation with DNA .
- 10-Methylacridinium-9-ylidene derivatives : These cationic analogues (e.g., with formylhydrazone or thiosemicarbazone groups) exhibit stronger electrostatic interactions, making them potent enzyme inhibitors .
Key Differences in Physicochemical Properties
Notes:
- The 5-methyl-triazole group may improve metabolic stability compared to unsubstituted triazoles in analogues like 5m .
Biological Activity
Acridine derivatives, particularly those containing triazole moieties, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- is with a molecular weight of approximately 373.41 g/mol. The compound features a triazole ring that is known for its significant biological activity against various pathogens.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens including E. coli, S. aureus, and P. aeruginosa . The presence of the triazole ring in Acridine may enhance its interaction with bacterial enzymes, contributing to its antimicrobial efficacy.
The antibacterial mechanism of triazoles often involves inhibition of cell wall synthesis and disruption of nucleic acid synthesis. The triazole nitrogen atoms can form hydrogen bonds with active site residues in bacterial enzymes, which may explain the enhanced activity observed in related compounds .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a similar structure to Acridine demonstrated significant activity against both drug-resistant and drug-susceptible strains . -
Resistance Reversal :
Another investigation highlighted the potential of acridine derivatives in reversing multidrug resistance (MDR) in cancer cells by targeting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This suggests that the compound could be utilized not only for infectious diseases but also in cancer therapy .
Research Findings
| Biological Activity | MIC Values (µg/mL) | Target Pathogens |
|---|---|---|
| Antibacterial | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |
| Antimycobacterial | 3.25 - 4 | Mycobacterium tuberculosis |
| MDR Reversal | Not specified | Cancer cell lines |
Q & A
Q. How can synthetic byproducts or degradation products be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
